

cGAS-STING pathway reporter assay using Eupenicisirenin C

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Compound of Interest

Compound Name: Eupenicisirenin C

Cat. No.: B12368180

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Application Note & Protocol

Topic: cGAS-STING Pathway Reporter Assay for the Characterization of Eupenicisirenin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection and cellular damage.^[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).^[2] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.^{[2][3]} This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).^{[4][5]} Activated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.^{[1][4][5]}

Given its central role in immunity, the cGAS-STING pathway is a major target for therapeutic intervention in indications such as oncology, infectious diseases, and autoimmune disorders. Reporter gene assays provide a robust and high-throughput method for screening and characterizing novel compounds that modulate this pathway.^{[6][7]} This document provides a

detailed protocol for utilizing a luciferase-based reporter assay to evaluate the activity of a novel test compound, **Eupenicisirenin C**, on the cGAS-STING signaling pathway.

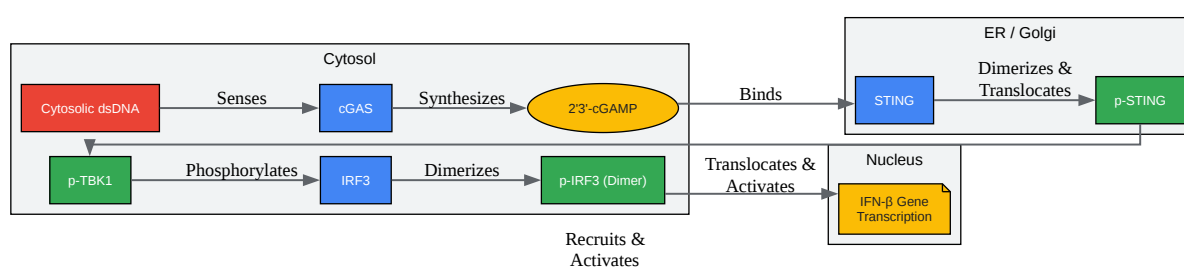
Principle of the Assay

This assay utilizes a stable reporter cell line, such as THP-1 or HEK293T, engineered to express a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing multiple copies of the Interferon-Stimulated Response Element (ISRE).^{[6][8]} The ISRE is a DNA sequence that is strongly induced by the IRF3 transcription factor.

When the cGAS-STING pathway is activated by a stimulus (e.g., a STING agonist or cytosolic dsDNA), activated IRF3 binds to the ISRE promoter, driving the expression of luciferase. The resulting enzymatic activity of luciferase is quantified by adding a substrate, which produces a luminescent signal directly proportional to the level of pathway activation. This allows for the precise measurement of the dose-dependent effects of compounds like **Eupenicisirenin C** on STING signaling.

Diagrams

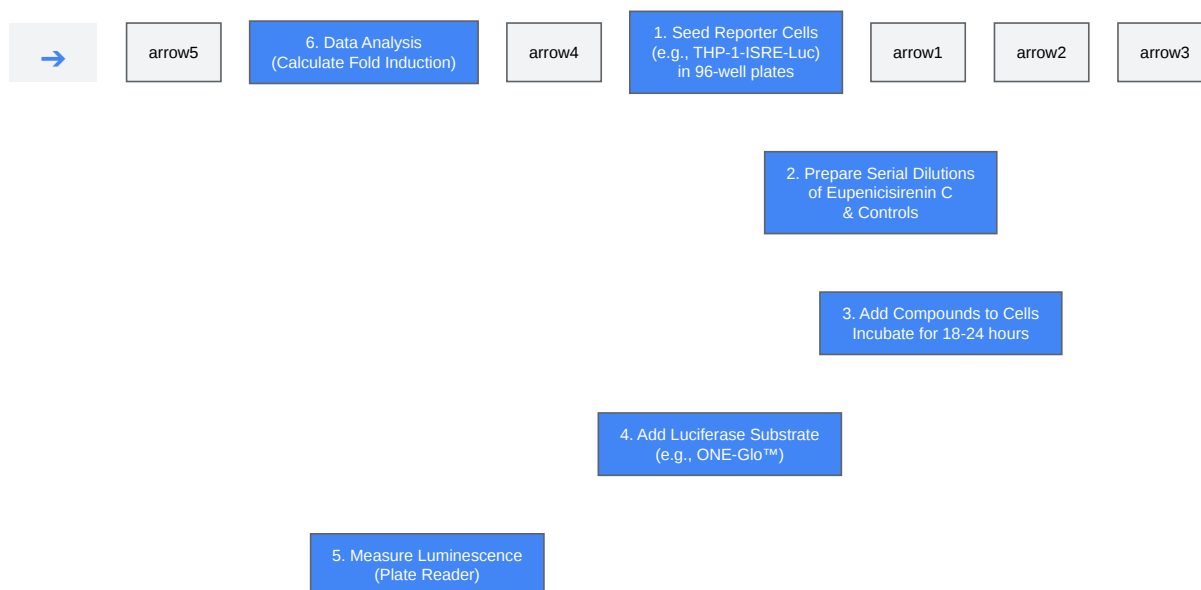
cGAS-STING Signaling Pathway



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Caption: Overview of the cGAS-STING signaling cascade.

Experimental Workflow: STING Reporter Assay



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Caption: Step-by-step workflow for the cGAS-STING reporter assay.

Materials and Reagents

Material/Reagent	Supplier	Catalog # (Example)
IRF-Lucia™ Reporter THP-1 Cells	InvivoGen	thpl-isg
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Normocin™	InvivoGen	ant-nr-1
Zeocin™	InvivoGen	ant-zn-1
2'3'-cGAMP (Positive Control)	InvivoGen	tlrl-nacga23
Eupenicisirenin C (Test Compound)	N/A	N/A
DMSO, Molecular Biology Grade	Sigma-Aldrich	D8418
ONE-Glo™ Luciferase Assay System	Promega	E6110
96-well white, clear-bottom plates	Corning	3610

Experimental Protocol

This protocol is designed for a 96-well plate format.

5.1. Cell Culture Maintenance

- Culture IRF-Lucia™ Reporter THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 100 µg/ml Normocin™.
- Maintain a cell density between 3×10^5 and 1.5×10^6 cells/mL.
- For selection of the reporter construct, add 200 µg/ml Zeocin™ every other passage.

- Incubate cells at 37°C in a 5% CO₂ humidified incubator.

5.2. cGAS-STING Reporter Assay Procedure

- Cell Seeding:
 - Centrifuge the THP-1 cells and resuspend in fresh, pre-warmed culture medium to a density of 5x10⁵ cells/mL.
 - Dispense 180 µL of the cell suspension into each well of a 96-well white plate (~90,000 cells/well).
- Compound Preparation:
 - Prepare a 10 mM stock solution of **Eupenicisirenin C** in DMSO.
 - Perform serial dilutions of the **Eupenicisirenin C** stock in culture medium to create 10X working solutions (e.g., for a final concentration of 10 µM, prepare a 100 µM working solution).
 - Prepare a 10X working solution of the positive control, 2'3'-cGAMP (e.g., 100 µg/mL for a final concentration of 10 µg/mL).
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest test compound concentration (e.g., 0.1% DMSO).
- Cell Treatment:
 - Add 20 µL of the 10X compound dilutions, positive control, or vehicle control to the appropriate wells.
 - The final volume in each well should be 200 µL.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Luminescence Measurement:

- Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.
- Add 100 µL of ONE-Glo™ reagent to each well.
- Mix gently by orbital shaking for 10-15 minutes to ensure cell lysis and signal stabilization.
[8]
- Measure luminescence using a plate luminometer.

Data Analysis and Hypothetical Results

6.1. Data Analysis The activation of the cGAS-STING pathway is typically expressed as "Fold Induction" over the vehicle control.

- Subtract Background: Subtract the average luminescence reading from cell-free control wells from all other readings.
- Calculate Fold Induction: Divide the average luminescence of each treatment group by the average luminescence of the vehicle control group.
 - $\text{Fold Induction} = (\text{LuminescenceSample}) / (\text{LuminescenceVehicle Control})$

6.2. Hypothetical Results for **Eupenicisirenin C**

The following data is for illustrative purposes only to demonstrate how results would be presented. It is assumed that **Eupenicisirenin C** is an agonist of the STING pathway.

Table 1: Dose-Response of **Eupenicisirenin C** on STING Pathway Activation

Treatment	Concentration (μM)	Average Luminescence (RLU)	Standard Deviation	Fold Induction
Vehicle Control	0.1% DMSO	15,250	1,150	1.0
2'3'-cGAMP	30 μM	488,000	25,600	32.0
Eupenicisirenin C	0.1	21,350	2,100	1.4
Eupenicisirenin C	0.3	44,225	4,500	2.9
Eupenicisirenin C	1.0	135,725	11,200	8.9
Eupenicisirenin C	3.0	297,350	21,500	19.5
Eupenicisirenin C	10.0	411,750	30,100	27.0
Eupenicisirenin C	30.0	427,000	35,400	28.0

Table 2: Calculated EC₅₀ Value for **Eupenicisirenin C**

Compound	EC ₅₀ (μM)
Eupenicisirenin C	2.15

EC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.

Summary

This application note provides a comprehensive protocol for a cGAS-STING reporter gene assay, a powerful tool for screening and characterizing novel immunomodulatory compounds. The workflow is suitable for high-throughput screening and provides quantitative data on compound potency (e.g., EC₅₀). The hypothetical data presented for **Eupenicisirenin C**

illustrates a dose-dependent activation of the STING pathway, suggesting it acts as a STING agonist. This assay can be readily adapted to test for antagonists by co-incubating the test compound with a known agonist like 2'3'-cGAMP.

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